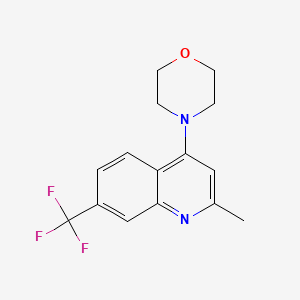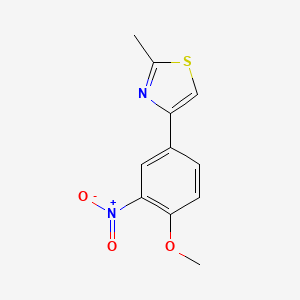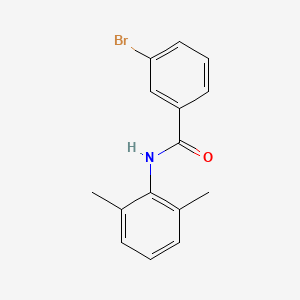
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline, also known as AG1478, is a synthetic small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer research and therapy.
Mecanismo De Acción
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline acts as a competitive inhibitor of the ATP-binding site of EGFR. It binds to the receptor with high affinity and specificity, preventing the binding of ATP and subsequent phosphorylation of tyrosine residues on the receptor. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis, and inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination with other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline is a highly specific and potent inhibitor of EGFR, making it a valuable tool for investigating the role of EGFR signaling in cancer biology. Its use in preclinical studies has provided valuable insights into the mechanisms of EGFR-mediated tumor growth and progression. However, its high potency and specificity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways or cellular processes that are not directly related to EGFR.
Direcciones Futuras
There are several future directions for the use of 2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline in cancer research. One potential application is in the development of targeted therapies for EGFR-driven cancers. This compound has already been shown to have potent anti-tumor activity in preclinical models, and its use in combination with other targeted therapies may provide synergistic effects and improve clinical outcomes.
Another potential application is in the development of diagnostic tools for EGFR-positive cancers. This compound can be labeled with a fluorescent or radioactive tag and used to selectively detect EGFR expression in tumor tissues, which may aid in the diagnosis and staging of cancer.
Finally, this compound may also have potential applications in other disease areas, such as inflammatory disorders and neurodegenerative diseases, where EGFR signaling has been implicated. Further research is needed to explore these potential applications and to fully understand the mechanisms of action and limitations of this compound.
Métodos De Síntesis
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline can be synthesized through a multistep process starting from 2-methylquinoline. The first step involves the reaction of 2-methylquinoline with trifluoroacetic anhydride to form 2-methyl-4-trifluoroacetylquinoline. This intermediate is then reacted with morpholine in the presence of a base to yield 2-methyl-4-(4-morpholinyl)quinoline. Finally, the trifluoroacetyl group is removed using sodium hydroxide to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
2-methyl-4-(4-morpholinyl)-7-(trifluoromethyl)quinoline has been widely used in cancer research as a tool to investigate the role of EGFR signaling in tumor growth and progression. EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and head and neck cancers.
This compound has been shown to inhibit the tyrosine kinase activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYMMHEIVRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)



